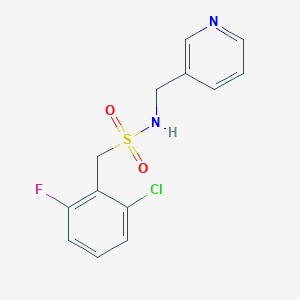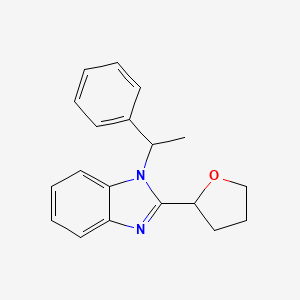
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
描述
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, also known as AIDA, is a chemical compound that has been widely used in scientific research. AIDA is a potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in a variety of physiological and pathological processes.
作用机制
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide acts as a competitive antagonist of mGluR1 by binding to the orthosteric site of the receptor. This prevents the binding of glutamate, which is the endogenous ligand of mGluR1, and inhibits the downstream signaling pathways that are activated by mGluR1. This compound has been shown to be selective for mGluR1 and does not affect other subtypes of mGluRs or other glutamate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activation of mGluR1 by glutamate, reduce the release of neurotransmitters, and modulate the activity of ion channels and intracellular signaling pathways. In vivo studies have shown that this compound can attenuate pain, anxiety, and depression-like behaviors, and improve cognitive function and motor coordination in animal models.
实验室实验的优点和局限性
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for mGluR1, which allows for the specific modulation of mGluR1 signaling without affecting other receptors or pathways. Another advantage is its stability and solubility, which make it easy to handle and administer in experiments. However, one limitation is its relatively high cost and limited availability, which may restrict its use in some labs. Another limitation is its potential off-target effects and toxicity, which require careful dose and administration control.
未来方向
There are several future directions for the research and development of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide and its analogs. One direction is to investigate the role of mGluR1 in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction, and to explore the therapeutic potential of mGluR1 antagonists like this compound. Another direction is to optimize the pharmacokinetics and pharmacodynamics of this compound and its analogs, such as improving their bioavailability, duration of action, and selectivity for mGluR1. A third direction is to develop new methods and tools for studying mGluR1 and its downstream signaling pathways, such as using optogenetics, chemogenetics, and imaging techniques. Overall, this compound is a valuable tool for studying the function and pharmacology of mGluR1 and has potential applications in various fields of neuroscience and drug discovery.
科学研究应用
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has been widely used in scientific research to study the function and pharmacology of mGluR1. mGluR1 is a G protein-coupled receptor that is involved in the regulation of synaptic transmission, neuronal excitability, and synaptic plasticity. This compound has been shown to block the activation of mGluR1 by glutamate, which can be used to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, depression, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14(24)17-12-23(18-6-3-2-5-16(17)18)13-21(25)22-15-7-8-19-20(11-15)27-10-4-9-26-19/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBJSZXWTMOAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]pyrrolidin-3-yl}-2-phenylpyridine](/img/structure/B4428758.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4428766.png)



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4428777.png)

![N-(4-ethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428786.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B4428809.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4428824.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4428832.png)
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4428833.png)